molecular formula C20H15F2N5O5S B2802003 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-82-2

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

カタログ番号: B2802003
CAS番号: 888426-82-2
分子量: 475.43
InChIキー: VLWPHXSDIWAXKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidin-2-one core substituted with:

  • 4-amino group (position 4),
  • Thioether linkage at position 2, connected to a 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl moiety,
  • 3,4-Difluorobenzamide at position 4.

The thioether bridge may improve membrane permeability compared to oxygen or nitrogen analogs .

特性

CAS番号

888426-82-2

分子式

C20H15F2N5O5S

分子量

475.43

IUPAC名

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H15F2N5O5S/c21-11-3-1-9(5-12(11)22)18(29)25-16-17(23)26-20(27-19(16)30)33-7-15(28)24-10-2-4-13-14(6-10)32-8-31-13/h1-6H,7-8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChIキー

VLWPHXSDIWAXKC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

溶解性

not available

製品の起源

United States

生物活性

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrimidine core and subsequent functionalization with benzodioxole and difluorobenzamide moieties. The synthetic pathway often requires careful control of reaction conditions to achieve high yields and purity.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, certain benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a potential application for this compound in cancer therapy. In vitro studies have demonstrated varying degrees of inhibition on cell proliferation depending on the specific cancer type tested .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For example, modifications in the structure have led to compounds with selective COX-II inhibition and reduced ulcerogenic effects compared to traditional NSAIDs . The potential for N-(4-amino...) to modulate inflammatory pathways warrants further investigation.

Antimicrobial Activity

Preliminary studies suggest that related compounds exhibit antimicrobial activity against certain bacterial strains. However, the efficacy can vary significantly based on structural differences and specific bacterial targets. The synthesized derivatives have shown limited antimicrobial activity but may still represent a novel approach to antibiotic development .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of pyrimidine derivatives similar to N-(4-amino...), researchers found that certain analogs displayed IC50 values lower than 10 µM against human leukemia cells. This suggests that structural modifications can enhance potency against specific cancer types .

Case Study 2: Anti-inflammatory Properties
A comparative analysis of COX inhibitors revealed that certain modifications in benzoxazepine structures resulted in enhanced selectivity for COX-II inhibition with IC50 values significantly lower than those of standard treatments like Celecoxib. This highlights the potential for developing new anti-inflammatory agents based on the core structure of N-(4-amino...) .

Research Findings Summary Table

Activity IC50 Value Reference
Anticancer (Leukemia)<10 µM
COX-II Inhibition0.52 µM
AntimicrobialLimited

科学的研究の応用

Structural Features

The compound includes:

  • Amine Group : Contributes to its reactivity and potential biological interactions.
  • Dioxole Ring : Known for enhancing pharmacological properties.
  • Pyrimidine Derivative : A common scaffold in drug development associated with various therapeutic effects.

Medicinal Chemistry

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has been primarily studied for its potential applications in:

  • Anticancer Research : Due to its structural similarities with known anticancer agents, it is being evaluated for its efficacy against various cancer cell lines.
  • Neuroprotective Studies : The presence of the benzo[d][1,3]dioxole moiety suggests potential neuroprotective properties that are under investigation.
  • Antibacterial Activity : The pyrimidine core is often associated with antibacterial effects, making this compound a candidate for further exploration in this area.

Experimental Studies

Research indicates that the compound has shown promise in various experimental settings. For example:

  • In vitro Studies : Initial studies have demonstrated cytotoxic effects on specific cancer cell lines, suggesting a mechanism of action that may involve apoptosis induction or cell cycle arrest.

Case Study Example

A notable study focused on the synthesis and characterization of this compound involved testing its effectiveness against human breast cancer cells. Results indicated a significant reduction in cell viability at higher concentrations compared to control groups.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Relevance / Notes Reference
Target Compound Pyrimidin-2-one - 4-Amino
- Thioether-linked benzodioxol amide
- 3,4-Difluorobenzamide
Hypothesized enhanced metabolic stability and target binding via fluorinated aryl groups.
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) Pyrimidin-2-one - 4-Amino
- Hexylthio group
- 3-Aminobenzenesulfonamide
Antitrypanosomal activity (75% yield); sulfonamide group increases solubility but reduces CNS penetration.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidin-2,4-dione - Methylidene linker
- N-Phenyl benzamide
Antidiabetic potential via PPAR-γ modulation; lacks pyrimidinone’s hydrogen-bonding sites.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine-pentanamide - Dichlorophenylpiperazine
- Pyridinylphenyl
Dopamine D3 receptor selectivity; piperazine enhances CNS targeting vs. thioether in target.
Oleanolic Acid (OA) and Hederagenin (HG) Triterpenoid - Oleanane skeleton
- Hydroxyl/carboxyl groups
Shared MOA (anti-inflammatory) due to structural similarity; contrasts with target’s synthetic scaffold.

Key Findings

Structural Similarity and MOA: Compounds with analogous pyrimidinone cores (e.g., VII in ) share hydrogen-bonding capabilities but differ in substituent-driven pharmacokinetics. The target’s benzodioxol group may confer resistance to CYP450-mediated metabolism compared to VII’s hexylthio chain . Natural compounds with structural similarity (e.g., OA and HG) exhibit congruent MOAs, as shown by transcriptome and docking analyses . This suggests the target’s fluorobenzamide and benzodioxol groups may synergize in target binding.

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step functionalization of a dihydropyrimidin-2-one (DHPM) scaffold, akin to Biginelli reactions using ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) . This contrasts with FeCl3-catalyzed DHPM syntheses , which prioritize cost-efficiency over regioselectivity.

The thioether linkage balances stability and flexibility, unlike rigid oxadiazole or triazine derivatives in .

The benzodioxol moiety may confer additional antiparasitic or antiviral effects, as seen in dioxolane-containing drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine core with functionalized thioacetamide and benzamide moieties. Key steps include:

  • Thioether formation : Reaction of a 2-mercaptopyrimidine intermediate with a chloroacetamide derivative bearing the benzo[d][1,3]dioxol-5-yl group under basic conditions (e.g., triethylamine in DMF at 50–60°C) .
  • Amidation : Coupling the pyrimidine-thioether intermediate with 3,4-difluorobenzoyl chloride using a coupling agent like HATU or DCC in anhydrous THF .
  • Critical factors : Strict anhydrous conditions, temperature control during amidation, and purification via column chromatography or recrystallization to achieve >95% purity. Reaction progress is monitored by TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : For definitive confirmation of molecular geometry and intermolecular interactions. SHELX software is commonly used for refinement .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to resolve overlapping signals from the pyrimidine, benzamide, and dioxole groups .
  • FT-IR : Confirm carbonyl (C=O) and thioether (C-S) bonds.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can computational methods guide the optimization of its pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Predict binding modes to target proteins (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the pyrimidine N-H and hydrophobic interactions with fluorobenzamide .
  • ADMET prediction (SwissADME, pkCSM) : Assess logP (target <5), solubility (ESOL), and CYP450 inhibition risks. Modify substituents (e.g., fluorobenzamide) to reduce metabolic liabilities .
  • MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Mechanistic deconvolution : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects in cell models .
  • Solubility optimization : Employ co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to enhance bioavailability in animal models .
  • Metabolite profiling (LC-HRMS) : Identify rapid Phase I/II metabolism (e.g., glucuronidation of the dioxole group) and design metabolically stable analogs .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis of intermediates (e.g., pyrimidine-thioether) to minimize side reactions and improve reproducibility .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology (RSM) to maximize yield .
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via FT-IR or Raman spectroscopy to ensure consistency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。